
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include key reactions such as the Diels-Alder reaction, nucleophilic substitution, and stereoselective reduction. For instance, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene involves an amino acid-derived acylnitroso Diels-Alder reaction as a crucial step . Similarly, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine includes protection of functional groups, nucleophilic substitution with acetonitrile, and stereoselective reduction with NaBH4 . These methods could potentially be adapted for the synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol.
Molecular Structure Analysis
The molecular structure of compounds related to the one of interest has been determined using techniques such as NMR and X-ray diffraction . These techniques are essential for confirming the stereochemistry and conformation of synthesized compounds. The molecular structure of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol would likely be analyzed using similar methods to ensure the correct configuration and conformation of the molecule.
Chemical Reactions Analysis
The papers describe various chemical reactions, including acid-catalyzed reactions, which lead to substitution products . Additionally, the treatment of certain precursors with dimethyl acetylenedicarboxylate results in cycloadducts with moderate diastereoselectivity . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and modification of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol are not directly discussed, the properties of similar compounds can provide insights. For example, the crystal and molecular structure of a methionine analogue was determined, which can influence its physical properties such as solubility and melting point . The synthesis of enantiomerically and diastereomerically pure compounds also highlights the importance of chirality on the physical and chemical properties of these molecules .
Aplicaciones Científicas De Investigación
Catalytic Intramolecular Hydroamination
Intramolecular hydroamination of aminoallenes catalyzed by titanium complexes with chiral amino alcohols has been studied, revealing potential applications in synthesizing complex organic compounds. The process involves the ring-closing reaction of hepta-4,5-dienylamine and 6-methylhepta-4,5-dienylamine, yielding pyrrolidine products with enantiomeric excesses up to 16% (Hoover et al., 2004).
Cyclization of Dienes
Hepta-1,6-dienes substituted at C-4 undergo cyclization to form 4,4-disubstituted 1,2-dimethylcyclopent-2-enes when treated with palladium acetate, demonstrating the potential for synthesizing cyclopentene derivatives (Grigg et al., 1984).
Complexations with Rhodium
Hepta-2,5-dienes and related compounds complex with rhodium(I) pentane-2,4-dionates, leading to 1 : 1 and 2 : 1 complexes. These complexes undergo thermal rearrangements, highlighting their potential in organic synthesis and catalysis (Aneja et al., 1984).
Fluorescent Sensor for Aluminum Ion Detection
A turn-on ESIPT-based fluorescent sensor for the detection of aluminum ions has been developed, demonstrating the utility of specific chemical structures in sensing applications. The sensor, exhibiting high sensitivity and selectivity, also has potential for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Highly Reactive Dienes for Diels-Alder Reaction
1-Amino-3-siloxy-1,3-butadienes have been identified as a novel class of heteroatom-containing dienes, showcasing their efficacy in [4 + 2] cycloadditions with electron-deficient dienophiles. This highlights their potential as versatile synthetic intermediates in organic synthesis (Kozmin et al., 1999).
Propiedades
IUPAC Name |
4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-5-7-11(13,8-6-2)10(12)9(3)4/h5-6,9-10,13H,1-2,7-8,12H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSZZBAUXRZQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC=C)(CC=C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389707 |
Source


|
| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
CAS RN |
315248-94-3 |
Source


|
| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

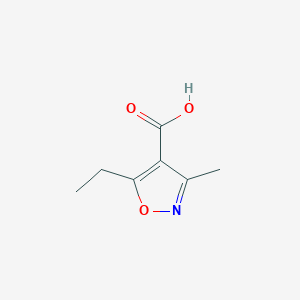
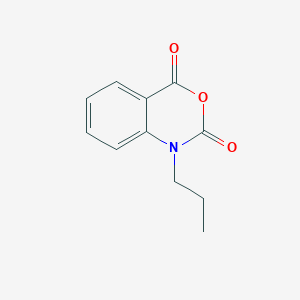
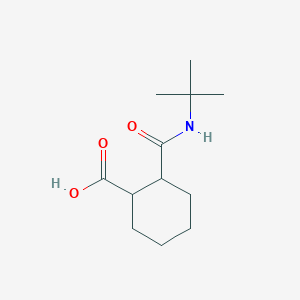
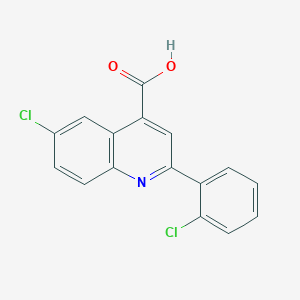
![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)
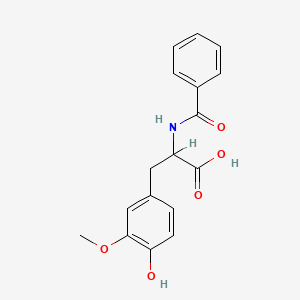
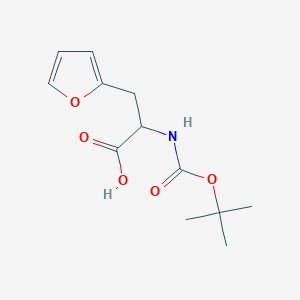
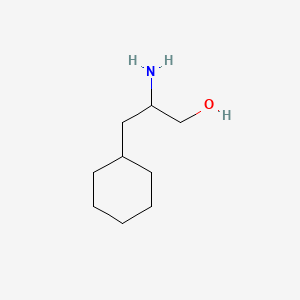



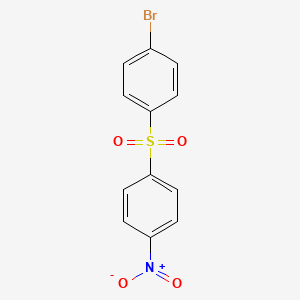
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
